3-(3-Bromo-5-chlorophenoxy)azetidine
Description
Properties
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBCIKRYZAKTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis and Characterization of 3-(3-Bromo-5-chlorophenoxy)azetidine
A Guide for Medicinal Chemistry Scaffolding
Executive Summary
This technical guide details the synthesis, characterization, and strategic utility of 3-(3-bromo-5-chlorophenoxy)azetidine . As a medicinal chemistry scaffold, this molecule combines the favorable physicochemical properties of the azetidine ring (low lipophilicity, metabolic stability, rigid vector) with a highly functionalizable halogenated aryl ether. The 3-bromo-5-chloro substitution pattern provides orthogonal reactivity for subsequent cross-coupling reactions (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings), making this an ideal "branch-point" intermediate for library generation.
Strategic Value & Retrosynthesis
The azetidine ring is increasingly utilized as a bioisostere for cyclobutane, pyrrolidine, and piperidine rings to modulate
Retrosynthetic Analysis
The most robust disconnection is at the ether oxygen. While a Mitsunobu approach is viable for small-scale discovery, a nucleophilic substitution (
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocols
Route A: Scalable Nucleophilic Substitution (Preferred)
This route avoids the difficult removal of triphenylphosphine oxide associated with Mitsunobu chemistry.
Step 1: Activation of N-Boc-3-hydroxyazetidine
Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate.
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine in DCM (0.2 M) and cool to 0°C under
. -
Add TEA dropwise, followed by slow addition of MsCl to control exotherm.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with saturated
. Extract with DCM. Wash organics with brine, dry over , and concentrate.[1] -
Yield: Quantitative. Use directly without column chromatography to prevent mesylate hydrolysis.
-
Step 2:
Displacement
Objective: Form the ether bond using the phenol nucleophile.
-
Reagents: 3-Bromo-5-chlorophenol (1.1 eq), N-Boc-3-mesyloxyazetidine (1.0 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Protocol:
-
Dissolve 3-bromo-5-chlorophenol in DMF (0.3 M).
-
Add
. Stir at RT for 15 mins to generate the phenoxide anion. Note: The electron-withdrawing halogens make this phenol more acidic, facilitating anion formation. -
Add the mesylate intermediate from Step 1.
-
Heat to 80°C for 6–12 hours. Monitor by LCMS for disappearance of mesylate.
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF) and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Step 3: N-Boc Deprotection
Objective: Reveal the free amine.
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the coupled product in DCM (0.1 M).
-
Add TFA (10–20 eq). Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo.
-
Free Basing (Optional): Redissolve in DCM, wash with saturated
, dry and concentrate to obtain the free base oil. Alternatively, isolate as the stable HCl or TFA salt.
-
Route B: Mitsunobu Reaction (Discovery Scale)
Useful for rapid analoging if the mesylate intermediate is not pre-prepared.
-
Reagents: N-Boc-3-hydroxyazetidine, 3-Bromo-5-chlorophenol,
, DIAD or DEAD. -
Conditions: THF, 0°C to RT, 16 hours.[2]
-
Drawback: Purification is challenging due to hydrazine and phosphine oxide byproducts.
Characterization Data (Predicted)
The following data represents the expected spectral signature for the free base.
Data Summary Table
| Assay | Parameter | Expected Result | Interpretation |
| LCMS | Ionization | ESI Positive Mode | |
| Isotope Pattern | M, M+2, M+4 | Distinctive pattern for 1 Br and 1 Cl atom (approx 3:4:1 ratio). | |
| 1H NMR | Azetidine Ring | 4H multiplet (ring | |
| Aromatic | 3 distinct signals (or 2 if symmetry accidental) showing meta-coupling ( | ||
| 13C NMR | C-O (Ether) | Ipso carbon of the phenol. | |
| C-Halogen | Carbons attached to Br and Cl. |
Diagnostic NMR Signals
The azetidine protons are the key diagnostic feature.
-
4.90 ppm (m, 1H): The methine proton at the 3-position (
). This shifts downfield significantly compared to the starting alcohol due to the electron-poor phenoxy group. -
3.90 – 3.50 ppm (m, 4H): The azetidine methylene protons (
). In the salt form (HCl/TFA), these will shift further downfield and broaden due to the ammonium species.
Reaction Mechanism & Pathway
The synthesis relies on a bimolecular nucleophilic substitution (
Figure 2: Mechanistic flow of the critical
Safety & Handling
-
Azetidine Stability: Free base azetidines can be prone to ring-opening polymerization if stored for long periods. Store as the HCl or TFA salt at -20°C.
-
Halophenols: 3-Bromo-5-chlorophenol is toxic and a skin irritant. Handle in a fume hood.
-
Mesylates: Alkyl mesylates are potential genotoxic impurities (PGIs). Ensure complete consumption of the mesylate intermediate or validate its removal during workup (washing with amine scavengers can be employed in GMP settings).
References
-
Comparison of Synthetic Routes: BenchChem. (2025).[4] A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. Retrieved from
-
Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[5] Retrieved from
-
SN2 Methodology: Goundry, W., et al. (2019). Preparation of Azetidine Ethers via Mesylate Displacement. Organic Process Research & Development. Retrieved from
-
Bioisostere Utility: Drug Hunter. (2023).[5] Azetidines in Modern Medicinal Chemistry. Retrieved from
Sources
Methodological & Application
"protocols for the synthesis of 3-(3-bromo-5-chlorophenoxy)azetidine"
An In-depth Technical Guide Protocols for the Synthesis of 3-(3-bromo-5-chlorophenoxy)azetidine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen heterocycles, have become privileged structures in modern medicinal chemistry.[1][2] Their unique strained ring system imparts a conformational rigidity that can enhance binding affinity to biological targets.[3] Furthermore, the azetidine motif often improves critical physicochemical properties such as aqueous solubility and metabolic stability when used as a bioisosteric replacement for larger rings or flexible alkyl chains.[4]
The 3-aryloxyazetidine substructure is of particular interest as it allows for the precise three-dimensional positioning of an aryl group, a common pharmacophore, extending from a compact core. This guide provides a detailed, field-proven protocol for the synthesis of 3-(3-bromo-5-chlorophenoxy)azetidine, a valuable building block for creating diverse chemical libraries for drug discovery.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target compound is most reliably achieved through a two-stage process that prioritizes selectivity and yield. The core of this strategy is the formation of the ether linkage, followed by the removal of a nitrogen-protecting group.
-
Ether Formation via Williamson Ether Synthesis: This classic yet highly effective SN2 reaction forms the C-O bond between the phenol and the azetidine ring.[5][6][7][8] To ensure the reaction proceeds as intended, the azetidine nitrogen must be protected to prevent its nucleophilicity from competing with the phenoxide. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.
-
Deprotection: The final step involves the acid-catalyzed cleavage of the Boc group to yield the desired secondary amine, typically isolated as a stable hydrochloride salt.
Caption: Overall synthetic workflow.
Part 1: Synthesis of N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine
Principle and Mechanistic Insight
The Williamson ether synthesis proceeds via an SN2 mechanism.[5][8] A strong base, sodium hydride (NaH), deprotonates the weakly acidic hydroxyl group of 3-bromo-5-chlorophenol to form a potent sodium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing a suitable leaving group. For this protocol, we will convert the hydroxyl group of N-Boc-3-hydroxyazetidine into a better leaving group, such as a tosylate, in a preceding step or use a commercially available equivalent like N-Boc-3-iodoazetidine. The following protocol assumes the use of a pre-activated azetidine with a good leaving group (LG), such as tosyl or iodo.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| 3-Bromo-5-chlorophenol | 208.45 | 1.00 g | 4.80 mmol | Irritant. Handle with care.[9] |
| Sodium Hydride (60% in oil) | 24.00 | 211 mg | 5.28 mmol | Flammable solid. Reacts violently with water.[10] |
| N-Boc-3-iodoazetidine | 283.09 | 1.49 g | 5.28 mmol | Light-sensitive. |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | For extraction. |
| Saturated NaCl solution | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |
| Silica Gel | - | As needed | - | For column chromatography. |
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Phenoxide Formation: Add 3-bromo-5-chlorophenol (1.00 g, 4.80 mmol) to the flask and stir until dissolved. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (211 mg of 60% dispersion, 5.28 mmol) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood. Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition of Electrophile: In a separate flask, dissolve N-Boc-3-iodoazetidine (1.49 g, 5.28 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the phenoxide suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~20 mL). Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine as a pure solid or oil.
Part 2: Deprotection to Yield 3-(3-bromo-5-chlorophenoxy)azetidine Hydrochloride
Principle
The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is commonly used.[11] Using HCl in dioxane is advantageous as it directly yields the stable and easily handled hydrochloride salt of the final product.
Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine | 378.65 | 1.50 g | 3.96 mmol | From Part 1. |
| HCl in 1,4-Dioxane | - | 10 mL | 40.0 mmol | 4.0 M solution. Corrosive. |
| Dichloromethane (DCM) | 84.93 | 10 mL | - | Anhydrous grade. |
| Diethyl Ether | - | ~50 mL | - | For precipitation. |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine (1.50 g, 3.96 mmol) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stirrer.
-
Acid Addition: Add the 4.0 M solution of HCl in dioxane (10 mL, 40.0 mmol) to the flask at room temperature.
-
Reaction Progression: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. The reaction is typically complete when no starting material is visible.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: Add diethyl ether (~50 mL) to the residue and stir or sonicate. The hydrochloride salt should precipitate as a solid.
-
Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 3-(3-bromo-5-chlorophenoxy)azetidine hydrochloride as a white to off-white solid.
Data Summary and Characterization
| Compound | M.W. ( g/mol ) | Expected Yield | Appearance | Purity (Expected) |
| N-Boc-3-(3-bromo-5-chlorophenoxy)azetidine | 378.65 | 65-80% | Colorless oil or white solid | >95% (after chromatography) |
| 3-(3-bromo-5-chlorophenoxy)azetidine HCl | 315.00 | 90-98% | White to off-white solid | >98% (after precipitation) |
Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic and azetidine rings.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
-
HPLC: To determine the final purity of the compound.[12]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood by trained personnel.[9]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.[10][13]
-
Reagent Hazards:
-
3-Bromo-5-chlorophenol: Causes skin and serious eye irritation. Avoid inhalation and contact with skin.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.
-
HCl in Dioxane: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds. BenchChem.
- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Chekler, E. L., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Zhang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
- Wren, S. P., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-chlorophenol. Fisher Scientific.
- Wikipedia.
- ECHEMI.
- Carl ROTH. (2025).
- Caron, A., et al. Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- ResearchGate. Derivatizations of arylated azetidine products.
- TCI Chemicals. (2024).
- Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps.
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Cambridge University Press.
- Raja, V., et al. (2020). A validated stability indicating a new RP-HPLC method for the simultaneous estimation of seven genotoxic impurities in drug substances. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Chemistry LibreTexts.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- ChemicalBook. Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. ChemicalBook.
- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.
- Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
- BLDpharm. 3-((3-Bromo-5-fluorophenoxy)methyl)azetidine. BLDpharm.
- BLDpharm. 3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine. BLDpharm.
- Matrix Scientific. 3-((3-Bromo-5-chlorophenoxy)methyl)azetidine hydrochloride.
- BenchChem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. tcichemicals.com [tcichemicals.com]
High-Throughput Screening Strategies for Azetidine-Based Chemical Libraries
Abstract
Azetidines—saturated four-membered nitrogen heterocycles—have transcended their historical status as mere synthetic curiosities to become privileged scaffolds in modern drug discovery.[1][2][3][4] Their ability to lower lipophilicity (LogD), improve metabolic stability, and provide rigid exit vectors makes them ideal bioisosteres for proline, gem-dimethyl, or piperidine groups. However, the inherent ring strain (~25 kcal/mol) and basicity of azetidines introduce unique challenges in High-Throughput Screening (HTS). This guide details optimized protocols for screening azetidine libraries, with a specific focus on Covalent Fragment Screening and Physicochemical Triage , ensuring the identification of high-quality, tractable hits.
The Azetidine Advantage in Library Design
Before defining the screen, one must understand the library. Azetidines are often incorporated to "escape from Flatland," increasing the fraction of sp3-hybridized carbons (
-
Solubility: Unlike lipophilic aromatics, azetidine-rich libraries typically exhibit superior aqueous solubility. This allows for higher concentration screening (up to 100-200 µM) with reduced risk of compound precipitation, a common cause of false negatives in HTS.
-
Basicity: The azetidine nitrogen is basic (
~11 for parent, modulated by substituents). In biochemical assays, this can alter the local pH if buffer capacity is insufficient, leading to false positives. -
Reactivity: While stable under physiological conditions, the strained ring can be susceptible to ring-opening in highly acidic environments or in the presence of strong nucleophiles if activated (e.g., azetidine acrylamides).
Library Management and Storage
Critical Directive: Standard DMSO storage protocols must be modified for azetidine-based covalent libraries (e.g., acrylamide-substituted azetidines).
-
Acid Avoidance: Do not use acidified DMSO (often used to protonate basic amines for solubility) for storage. Acid can catalyze ring-opening or polymerization of electrophilic azetidines. Store in 100% anhydrous DMSO.
-
Freeze-Thaw Cycles: Limit to <5 cycles. The ring strain energy makes these compounds more sensitive to degradation upon repeated temperature shifts than standard heterocyclic libraries.
Application Note: Covalent Fragment Screening
Azetidines are currently the "scaffold of choice" for covalent fragment libraries targeting cysteine residues (e.g., KRAS G12C inhibitors). The azetidine ring positions the electrophile (often an acrylamide) in a unique vector relative to the binding pocket.
Protocol A: Scalable Thiol Reactivity Profiling (STRP)
Purpose: To filter out "super-reactive" promiscuous compounds before expensive protein-mass spectrometry screens. This assay uses Luciferase as a sensor; if the azetidine reacts non-specifically with the cysteines in Luciferase, luminescence decreases.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20.
-
Probe: D-Cysteine (2.5 µM).
-
Detection: Luciferase/Luciferin reagent (e.g., Kinase-Glo or equivalent).
-
Library: Azetidine-acrylamide fragments (10 mM in DMSO).
Step-by-Step Workflow:
-
Compound Dispense: Acoustic dispense 20 nL of library compounds into a 384-well white, solid-bottom plate to achieve a final concentration of 50 µM.
-
Probe Addition: Dispense 10 µL of 5 µM D-Cysteine in Assay Buffer.
-
Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 3 hours at Room Temperature (RT). Note: This long incubation mimics the time-scale of covalent bond formation.
-
Sensor Addition: Add 10 µL of Luciferase reagent.
-
Incubation 2: Incubate for 30 minutes at RT.
-
Readout: Measure Luminescence.
Data Interpretation:
-
High Signal: Compound did not deplete free cysteine (Low intrinsic reactivity = Good for specific targeting).
-
Low Signal: Compound depleted cysteine or inhibited Luciferase (High intrinsic reactivity = Potential promiscuous alkylator).
-
Control: Use N-ethylmaleimide (NEM) as a positive control for cysteine depletion (0% signal).
Protocol B: Intact Protein Mass Spectrometry (The Primary Screen)
Purpose: Direct confirmation of covalent adduct formation on the target protein.
-
Protein Prep: Dilute target protein (e.g., KRAS, 5 µM) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Crucial: Remove DTT/BME as they will quench the azetidine electrophiles.
-
Incubation: Add azetidine compounds (50-100 µM). Incubate 2-24 hours.
-
Quenching: Add 1% Formic Acid to stop the reaction and denature the protein.
-
Analysis: LC-MS (Q-TOF or Orbitrap). Look for mass shift:
. -
Hit Criteria:
labeling efficiency is typically required to progress.
Visualization: Covalent Screening Workflow
Caption: Workflow for screening covalent azetidine fragments, prioritizing reactivity filtering prior to mass spectrometry.
Application Note: Biochemical Screening (Soluble Libraries)
For non-covalent, soluble azetidine libraries (e.g., spirocyclic azetidines targeting GPCRs or Ion Channels), the focus shifts to leveraging their solubility.
Protocol: High-Concentration Fluorescence Polarization (FP)
Azetidines are excellent candidates for fragment-based screening using FP because their high solubility allows testing at concentrations where weak binders (
Key Optimization: pH Buffering Because many azetidine derivatives are basic amines, they can shift the pH of the assay well if the buffer is weak (e.g., 10 mM).
-
Correction: Increase buffer strength to 50-100 mM HEPES or Tris .
-
Check: Measure the pH of the highest concentration control well. If it deviates >0.2 pH units from the buffer, re-adjust.
Experimental Setup:
| Parameter | Setting/Value | Rationale |
|---|---|---|
| Plate Type | 384-well Black, Low Binding | Minimizes background fluorescence and protein adsorption. |
| Compound Conc. | 100 µM - 500 µM | Azetidines are soluble; high conc. detects weak fragment hits. |
| Tracer | Fluorescent Peptide (e.g., FITC) |
Data Analysis & Hit Triage
Azetidines can produce specific false positive signatures. Use the following logic to triage:
-
The "Polymer" Check: In covalent screens, check the Mass Spec spectrum for
or mass adducts. Azetidine acrylamides can polymerize on the protein surface if the protein has multiple accessible cysteines.-
Action: Reject hits with multiple adducts; they are likely non-specific.
-
-
The "Basic" Artifact: In enzymatic assays (e.g., Kinase), check if the inhibition correlates with the pKa of the azetidine nitrogen.
-
Action: If only the most basic compounds hit, it might be a pH artifact. Re-run in high-molarity buffer.
-
-
Structure-Activity Relationship (SAR): Genuine azetidine hits often show steep SAR. A slight change in the ring substitution (e.g., moving a substituent from C3 to C2) should drastically change activity due to the rigid vector.
References
-
Azetidines in Medicinal Chemistry: Couty, F., & Drouillat, B. (2026).[3][5] Azetidines in medicinal chemistry: emerging applications and approved drugs.[5] PubMed.[6] Link
-
Covalent Fragment Screening (STRP): Flaxman, H. A., et al. (2019). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. ACS Chemical Biology. Link
-
Azetidine Library Synthesis: Burkhard, J. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry.[7][8] Link
-
Covalent KRAS Inhibitors: Patricelli, M. P., et al. (2016). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. Journal of Medicinal Chemistry. Link
-
Spirocyclic Azetidines: Chapman, T. M., et al. (2025).[8] Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders. Nature Communications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Stereoselective Synthesis of 3-Substituted Azetidine Derivatives: A Detailed Guide for Researchers
Introduction: The Rising Prominence of 3-Substituted Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity that is highly advantageous for drug design.[2][3][4] This semi-rigid structure allows for the precise positioning of substituents in three-dimensional space, making them valuable as bioisosteres for aromatic rings and tools to rigidify amine derivatives.[5][6] The biological activity of these compounds is often exquisitely dependent on their stereochemistry, necessitating the development of robust and highly selective synthetic methodologies.[7] This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of 3-substituted azetidine derivatives, offering detailed protocols and mechanistic insights to aid researchers in this dynamic field.
Core Synthetic Strategies: A Multi-pronged Approach
The stereoselective construction of the azetidine ring can be achieved through several powerful synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches that will be detailed in this guide include:
-
Cycloaddition Reactions: [2+2] and [3+1] cycloadditions are among the most direct methods for assembling the azetidine core.[7]
-
Intramolecular Cyclizations: The cyclization of acyclic precursors bearing a nitrogen nucleophile and a suitable leaving group is a robust and widely used strategy.[3][8]
-
Ring Expansion and Contraction Reactions: These methods offer unique pathways to azetidines from other heterocyclic systems, such as aziridines.[9][10]
-
Functionalization of Pre-existing Azetidine Rings: This approach allows for the introduction of substituents onto a pre-formed azetidine scaffold with stereochemical control.[5]
This guide will provide detailed protocols and mechanistic discussions for representative examples from these key strategic areas.
Section 1: Catalytic Asymmetric [2+2] Cycloaddition of Imines and Allenoates
The [2+2] cycloaddition represents a highly atom-economical approach to the azetidine core. A significant advancement in this area is the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, as reported by Masson, Zhu, and colleagues.[11][12] This method provides access to 2,4-disubstituted azetidines with excellent enantioselectivity.
Mechanistic Rationale and Stereochemical Control
The reaction is catalyzed by a cinchona alkaloid derivative, which acts as a chiral Lewis base. The proposed mechanism involves the formation of two competitive pathways, A and B.[11] Under optimized conditions, the desired pathway leading to the azetidine cycloadduct is favored over the aza-Morita-Baylis-Hillman product. The cinchona alkaloid catalyst creates a chiral environment that directs the approach of the allenoate to the imine, thereby controlling the stereochemistry of the newly formed stereocenters.
Experimental Protocol: Enantioselective [2+2] Cycloaddition
Materials:
-
N-sulfonylimine (1.0 equiv)
-
Allenoate (1.2 equiv)
-
Cinchona alkaloid derived catalyst (e.g., quinine derivative 4 ) (10 mol%)
-
4 Å Molecular Sieves
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-sulfonylimine and the cinchona alkaloid catalyst.
-
Add 4 Å molecular sieves and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the allenoate dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted azetidine.
| Entry | R¹ | R² | Yield (%) | er |
| 1 | Ph | Bn | 86 | 99:1 |
| 2 | 4-MeOC₆H₄ | Et | 75 | 98:2 |
| 3 | 2-Naphthyl | t-Bu | 82 | 97:3 |
| 4 | 3-Thienyl | Me | 68 | 95:5 |
Table 1: Substrate Scope and Enantioselectivity of the [2+2] Cycloaddition. [11][12]
Section 2: Diastereoselective Metalation and Functionalization of 3-Substituted Azetidines
The functionalization of a pre-existing azetidine ring offers a powerful strategy for introducing diversity. A recently developed method by Didier and colleagues demonstrates the diastereoselective metalation of 3-substituted azetidines, providing access to trans-2,3-disubstituted azetidines.[5] This complements other methods that favor the formation of cis-isomers, thus establishing a stereodivergent approach.
Causality of Stereoselection
The diastereoselectivity of this transformation is governed by the directing effect of the substituent at the 3-position. The metalation occurs preferentially on the face opposite to the existing substituent, leading to the formation of the trans-isomer upon quenching with an electrophile. The choice of the nitrogen protecting group and the base is crucial for achieving high diastereoselectivity.
Experimental Protocol: trans-Selective α-Lithiation and Electrophilic Trapping
Materials:
-
N-protected 3-substituted azetidine (1.0 equiv)
-
s-BuLi (1.2 equiv)
-
TMEDA (1.2 equiv)
-
Electrophile (1.5 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected 3-substituted azetidine in anhydrous THF.
-
Add TMEDA to the solution.
-
Cool the reaction mixture to -78 °C.
-
Slowly add s-BuLi dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the desired electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trans-2,3-disubstituted azetidine.
| Entry | N-Protecting Group | Electrophile | Yield (%) | dr (trans:cis) |
| 1 | Boc | MeI | 68 | >20:1 |
| 2 | Boc | TMSCl | 55 | 15:1 |
| 3 | Pivaloyl | CO₂ | 72 | 10:1 |
| 4 | Thiopivaloyl | Adamantanone | 82 | 17.3:1 |
Table 2: Diastereoselective Functionalization of 3-Substituted Azetidines. [5]
Section 3: Gold-Catalyzed Stereoselective Synthesis of Azetidin-3-ones
Azetidin-3-ones are versatile intermediates for the synthesis of various functionalized azetidines.[13] A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed intermolecular oxidation of alkynes. This method avoids the use of potentially hazardous diazo compounds.
Mechanistic Pathway and Enantiocontrol
The key step in this synthesis is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. The stereochemistry of the final product is controlled by the chirality of the starting N-propargylsulfonamide, which can be readily prepared from chiral sulfinamides.
Experimental Protocol: Gold-Catalyzed Oxidative Cyclization
Materials:
-
Chiral N-propargylsulfonamide (1.0 equiv)
-
BrettPhosAuNTf₂ (2 mol%)
-
Pyridine N-oxide (1.5 equiv)
-
Anhydrous dichloromethane
Procedure:
-
In a vial, dissolve the chiral N-propargylsulfonamide and pyridine N-oxide in anhydrous dichloromethane.
-
Add the gold catalyst to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral azetidin-3-one.
Caption: Gold-catalyzed synthesis of chiral azetidin-3-ones.
Section 4: Ring Expansion of Aziridines to Azetidines
Ring expansion strategies provide an alternative and powerful approach to constructing the azetidine skeleton. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective[5][11]-Stevens rearrangement.[9]
Mechanistic Insights and Selectivity
This transformation is mediated by an evolved hemoprotein that acts as a carbene transfer catalyst. The enzyme generates an electrophilic iron carbenoid intermediate, which is trapped by the nucleophilic aziridine. The resulting aziridinium ylide undergoes a[5][11]-Stevens rearrangement to furnish the ring-expanded azetidine. The enzyme's chiral environment dictates the high enantioselectivity of the rearrangement. A key challenge in this chemistry is to suppress the competing cheletropic extrusion of an olefin from the aziridinium ylide intermediate, which is achieved through the specific design of the biocatalyst.[9]
Experimental Protocol: Biocatalytic Ring Expansion
Materials:
-
N-protected aziridine (1.0 equiv)
-
Diazo compound (e.g., ethyl diazoacetate) (1.5 equiv)
-
Evolved hemoprotein catalyst (in buffer solution)
-
Sodium dithionite (for creating an anaerobic environment)
-
Organic co-solvent (e.g., isopropanol)
Procedure:
-
In a glovebox, prepare a solution of the evolved hemoprotein in buffer.
-
Add a solution of the N-protected aziridine in the organic co-solvent.
-
Initiate the reaction by the slow addition of the diazo compound via a syringe pump.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).
-
After the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Entry | Aziridine Substituent | Yield (%) | er |
| 1 | Phenyl | 75 | 99:1 |
| 2 | 4-Chlorophenyl | 72 | 99:1 |
| 3 | 2-Thienyl | 65 | >99:1 |
| 4 | Naphthyl | 78 | 98:2 |
Table 3: Substrate Scope for the Biocatalytic Ring Expansion of Aziridines. [9]
Caption: Workflow for biocatalytic aziridine ring expansion.
Conclusion and Future Outlook
The stereoselective synthesis of 3-substituted azetidines is a vibrant and rapidly evolving field of research. The methods highlighted in this guide represent a selection of the powerful strategies that have been developed to address the synthetic challenges associated with these strained heterocyclic systems. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of functionalized azetidines will undoubtedly remain a key focus for the synthetic chemistry community. The continued exploration of asymmetric catalysis, including biocatalysis and photoredox catalysis, is expected to yield exciting new approaches to these valuable building blocks.[14]
References
- Masson, G., Zhu, J., et al. (2011). Cinchona Alkaloid Amide Catalyzed Enantioselective Formal [2+2] Cycloadditions of Allenoates and Imines: Synthesis of 2,4-Disubstituted Azetidines. Angew. Chem. Int. Ed., 50, 5356-5360.
- Didier, D., et al. (2026).
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines.
- BenchChem. (2025).
- Various Authors. (n.d.). Azetidines and their applications in asymmetric catalysis.
-
Arnold, F. H., et al. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][11]-Stevens Rearrangement. PMC.
- Various Authors. (2020).
- Miller, S. J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279.
- Denis, J.-B., Masson, G., Retailleau, P., & Zhu, J. (2011). Cinchona Alkaloid Amide Catalyzed Enantioselective Formal [2+2] Cycloadditions of Allenoates and Imines: Synthesis of 2,4-Disubstituted Azetidines. Angew. Chem. Int. Ed., 50, 5356-5360.
- Zhang, J., et al. (n.d.).
- Various Authors. (2025). Recent advances in the Chemistry of Metallated Azetidines.
- BenchChem. (2025). Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines.
- Didier, D., et al. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
- Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- Schomaker, J. M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angew. Chem. Int. Ed. Engl., 56(40), 12229–12233.
- Baran, P. S., et al. (n.d.).
- Gevorgyan, V., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters.
- Liu, P., et al. (2022).
- Daugulis, O., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
- Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Li, P., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4 + 2) Cycloaddition. Angew. Chem. Int. Ed..
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Miller, S. J., et al. (2015).
- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
- Couty, F., et al. (n.d.). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform Abstract.
- Various Authors. (n.d.). Synthesis of azetidines by metal-catalyzed cycloaddition of imines to alkenes.
- Svatik, A., & Slavik, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Bott, T. M., & West, F. G. (2011).
- Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.
- Buchwald, S. L., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Hahn, H.-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- Yang, J., Wu, B., & Hu, L. (n.d.). Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines.
- De Kimpe, N., et al. (n.d.). A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Paik, S., & Lee, K. (2016).
- Keio University. (2012). 2.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
"functionalization of the azetidine ring at the C-3 position"
Application Note: Advanced Functionalization of the Azetidine Ring at the C-3 Position
Executive Summary: Escaping Flatland
The azetidine ring has emerged as a premier bioisostere in modern drug discovery, offering a metabolic "hard spot" and a rigid vector that mimics the gem-dimethyl group, pyrrolidines, or even phenyl rings while lowering lipophilicity (LogD). However, the synthetic manipulation of azetidines is historically bifurcated:
-
C-2 Functionalization: Relatively facile via
-lithiation or oxidation adjacent to the nitrogen. -
C-3 Functionalization: Significantly more challenging due to the lack of adjacent activating groups and the geometric strain (~25 kcal/mol) that disfavors the formation of sp2 intermediates (e.g., enolates) required for classical substitution.
This guide details three "Third-Generation" protocols that solve the C-3 challenge. Unlike linear "building block" approaches (e.g., starting with 3-hydroxyazetidine), these methods allow for the direct installation of complexity onto the core or the convergent assembly of the ring with C-3 substituents already in place.
Strategic Landscape
The following diagram outlines the three primary strategic disconnects for accessing C-3 functionalized azetidines.
Figure 1: Strategic disconnects for C-3 functionalization. Strategy A utilizes a directing group to activate the C-3 position. Strategy B builds the ring via strain release.[1] Strategy C uses a radical vector from a carboxylate handle.
Protocol A: Pd-Catalyzed Directed C(sp3)-H Arylation
Principle: This method, pioneered by the Schreiber group (Broad Institute), utilizes an 8-aminoquinoline (AQ) bidentate directing group installed at C-2 to direct a Palladium catalyst to the C-3 position. It is highly stereospecific.
Mechanism: The reaction proceeds via a strained 5,4-fused palladacycle intermediate. The inclusion of a phosphate additive is critical to assist in the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.
Experimental Workflow
Step 1: Installation of Directing Group
-
Reagents: D-Azetidine-2-carboxylic acid (1.0 equiv), 8-Aminoquinoline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.5 M).
-
Procedure: Stir at RT for 12 h. Dilute with EtOAc, wash with sat. NaHCO3 and brine. Purify via silica flash chromatography.
-
Note: Ensure DIPEA is fresh; excess base can cause epimerization at C-2.
-
Step 2: C-H Arylation (The Key Step)
-
Substrate: N-TFA-Azetidine-AQ (1.0 equiv)
-
Reagents:
-
Aryl Iodide (3.0 equiv)
-
Pd(OAc)2 (10 mol%)
-
AgOAc (2.0 equiv) — Acts as iodide scavenger
-
(BnO)2PO2H (Dibenzyl phosphate) (20 mol%) — Crucial CMD additive
-
-
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol [0.2 M]
-
Conditions: 110 °C, Sealed tube, 12–24 h.
Step 3: Directing Group Removal (Two Options)
-
Option A (Retentive): Boc2O, DMAP, then LiOH/H2O2. Yields the carboxylic acid.[2]
-
Option B (Reductive): SmI2/Et3N or Na/NH3. Yields the primary alcohol or amine depending on workup.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Poisoning by Iodide | Ensure AgOAc is dry and in excess (2.0–2.5 equiv). |
| C-2 Epimerization | High Basicity | Switch solvent to t-Amyl alcohol; lower temp to 90°C if possible. |
| Black Precipitate | Pd Aggregation | Add 10-20 mol% Pivalic acid alongside the phosphate. |
Protocol B: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
Principle: Instead of functionalizing a stable ring, this method uses the high strain energy (~60 kcal/mol) of the bicyclic ABB system. Attack by a nucleophile at C-3 breaks the central bond, releasing strain and generating the azetidine core with substituents at C-1 and C-3 simultaneously.
Mechanism:
Figure 2: Copper-catalyzed ring opening of ABB.
Experimental Workflow
Preparation: ABBs are volatile and reactive. While some are commercially available (e.g., sulfonyl-ABBs), generating them in situ from 3-halo-azetidines is often preferred for diversity.
Protocol (Gianatassio/Baran Method):
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Reagents:
-
1-Azabicyclo[1.1.0]butane (ABB) (1.0 equiv) dissolved in anhydrous THF/Toluene (1:1).
-
Cu(OTf)2 (1–5 mol%) or CuI (10 mol%).
-
Grignard Reagent (R-MgBr) or Organozinc (1.2–1.5 equiv).
-
-
Execution:
-
Cool the catalyst/solvent mixture to -78 °C.
-
Add the Grignard reagent slowly.
-
Add the ABB solution dropwise.
-
Critical: Allow to warm to 0 °C slowly. The color often changes from blue (Cu(II)) to dark brown/black.
-
-
Quench/Trapping:
-
The intermediate is a magnesium/zinc amide. You can quench with:
-
H+ (MeOH): Yields 3-substituted azetidine.
-
Electrophile (Allyl bromide/Boc2O): Yields 1,3-disubstituted azetidine.
-
-
Scope & Limitations:
-
Nucleophiles: Primary and secondary alkyl Grignards work best. Aryl Grignards are slower.
-
Electrophiles: The nitrogen anion is highly reactive; can be trapped with Boc, Cbz, or alkyl halides.
Protocol C: Photoredox Decarboxylative Alkylation
Principle: Uses Azetidine-3-carboxylic acid (commercially available) as a radical progenitor. This converts a C(sp2) handle into a C(sp3) center, allowing for "Minisci-type" alkylation or Giese addition.
Protocol (MacMillan Type):
-
Substrate: N-Boc-Azetidine-3-carboxylic acid.
-
Activation: Convert to Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI) and DIC.
-
Reaction:
-
RAE (1.0 equiv)
-
Michael Acceptor (e.g., acrylate, vinyl sulfone) (2.0 equiv)
-
Catalyst: Ru(bpy)3Cl2 (1 mol%) or Eosin Y (Organocatalyst).
-
Reductant: Hantzsch Ester (1.5 equiv) or DIPEA.
-
Light Source: Blue LED (450 nm).
-
-
Workup: The decarboxylated radical adds to the alkene. Standard aqueous workup.
Comparative Analysis
| Feature | Pd-Catalyzed C-H Arylation | Strain-Release (ABB) | Decarboxylative Photoredox |
| Primary Bond Formed | C(3)-Aryl (sp3-sp2) | C(3)-Alkyl/Aryl (sp3-sp3/sp2) | C(3)-Alkyl (sp3-sp3) |
| Starting Material | Azetidine-2-COOH | Bicyclo[1.1.0]butane | Azetidine-3-COOH |
| Stereocontrol | High (Directed) | Moderate (Substrate control) | Low (Radical mixture) |
| Complexity Increase | High (Late-stage) | Very High (Core construction) | Moderate (Side-chain) |
| Scalability | Good (g-scale demonstrated) | Moderate (ABB stability issues) | Excellent (Flow compatible) |
References
-
Maetani, M., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 2017. Link
-
Gianatassio, R., et al. "Strain-Release Amination."[1] Science, 2016.[1] Link[1]
-
Gianatassio, R., & Kadish, D. "Direct Alkylation of 1-Azabicyclo[1.1.0]butanes."[3] Organic Letters, 2019.[3] Link
-
Fawcett, A., et al. "Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2019. Link
-
Dunne, A., et al. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Chemical Reviews, 2023.[4] (Contextual Review).
Sources
- 1. ovid.com [ovid.com]
- 2. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 3. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes [organic-chemistry.org]
- 4. Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Azetidine Scaffolds in the Development of Next-Generation Kinase Inhibitors
Authored by: Senior Application Scientist, Gemini AI
Abstract
Kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes. Their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Despite significant successes, challenges including off-target effects, acquired resistance, and suboptimal pharmacokinetic properties persist. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered substantial attention in medicinal chemistry.[1][2] Its inherent structural rigidity and unique physicochemical properties make it a valuable tool for designing novel therapeutics.[1][2][3] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of kinase inhibitors incorporating azetidine scaffolds. We will explore the underlying rationale for its application, present detailed experimental protocols, and discuss best practices for lead optimization.
Table of Contents
-
Introduction: The Azetidine Advantage in Kinase Inhibitor Design
-
Why Azetidine? A Unique Conformational and Physicochemical Profile
-
Impact on Kinase Selectivity and Potency
-
-
Strategic Design Principles
-
Computational Modeling and In Silico Screening
-
Structure-Activity Relationship (SAR) Insights
-
-
Synthetic Protocols for Azetidine-Containing Kinase Inhibitors
-
Protocol 3.1: General Synthesis of a 3-Amino-3-(aryl)azetidine Core
-
Protocol 3.2: Amide Coupling to a Kinase Hinge-Binding Moiety
-
-
Biochemical and Cellular Evaluation
-
Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Protocol 4.2: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
-
Case Study: Development of a Novel BTK Inhibitor
-
Troubleshooting and Expert Recommendations
-
References
Introduction: The Azetidine Advantage in Kinase Inhibitor Design
Why Azetidine? A Unique Conformational and Physicochemical Profile
The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a privileged scaffold in modern drug discovery.[3] Its utility stems from a combination of unique structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol dictates a puckered, non-planar conformation.[4] This three-dimensional character allows for the precise spatial orientation of substituents, a feature that can be exploited to achieve optimal interactions within the confines of a kinase active site.[5]
From a physicochemical standpoint, the presence of the nitrogen atom within the azetidine ring can enhance properties crucial for drug development, such as aqueous solubility and metabolic stability.[1][2] This can lead to improved pharmacokinetic profiles. In fact, several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in creating effective therapeutics.[1][2]
Impact on Kinase Selectivity and Potency
The conformational rigidity of the azetidine scaffold is a key asset in the design of selective and potent kinase inhibitors.[3] By strategically placing substituents on the ring, medicinal chemists can design molecules that fit snugly into the target kinase's active site while sterically clashing with the active sites of off-target kinases. This can lead to a significant improvement in the inhibitor's selectivity profile, thereby minimizing the potential for unwanted side effects. The ability to fine-tune the orientation of key binding groups can also lead to enhanced potency.
Strategic Design Principles
A successful campaign to develop an azetidine-based kinase inhibitor is rooted in a robust design strategy that integrates computational methods with a thorough understanding of the target's structure and function.
Computational Modeling and In Silico Screening
Computational tools are indispensable in modern drug discovery. Molecular docking and molecular dynamics simulations can be employed to virtually screen libraries of azetidine-containing fragments, predicting their binding modes and affinities for the target kinase. This in silico approach enables the prioritization of a manageable number of promising compounds for synthesis and subsequent biological evaluation, thereby saving time and resources.
Structure-Activity Relationship (SAR) Insights
Following the identification of an initial "hit" compound, the next phase involves systematically modifying its structure to enhance its potency, selectivity, and drug-like properties. This iterative process, known as establishing the structure-activity relationship (SAR), is central to lead optimization. For azetidine-based inhibitors, key areas of modification often include:
-
Substitution at the 3-position: This position is frequently used to introduce groups that interact with the solvent-exposed region of the kinase active site.
-
Derivatization of the azetidine nitrogen: Modifications at this position can be used to modulate the molecule's overall physicochemical properties and to introduce additional interactions with the target.
-
Variation of the hinge-binding moiety: This component of the inhibitor is crucial for anchoring the molecule to the kinase's hinge region, a conserved feature among kinases.
The logical progression of an SAR campaign is depicted in the workflow below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenoxyazetidines
Welcome to the technical support center for the synthesis of 3-phenoxyazetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable chemical scaffold. Here, we address common side reactions, troubleshoot suboptimal results, and provide field-proven insights to streamline your experimental workflow. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions in the lab.
Introduction: The Synthetic Challenge
3-Phenoxyazetidine is a crucial building block in medicinal chemistry, valued for the rigid four-membered ring that can orient substituents in a well-defined vector space.[1] However, its synthesis is not without challenges. The inherent ring strain of the azetidine core, while synthetically useful, also makes it susceptible to undesired ring-opening reactions.[2][3] Furthermore, common etherification strategies must be carefully optimized to avoid competing side reactions. This guide focuses on the two most prevalent synthetic routes from N-protected 3-hydroxyazetidine and provides solutions to the specific issues encountered in each.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during synthesis.
Part A: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and often scalable method for forming ethers. In this context, it typically involves the activation of N-Boc-3-hydroxyazetidine to create a good leaving group, followed by an Sₙ2 reaction with a phenoxide nucleophile.[4]
FAQ 1: My yield of N-Boc-3-phenoxyazetidine is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yields in this specific Williamson synthesis can almost always be traced back to one of three factors: inefficient phenoxide formation, a poor leaving group on the azetidine ring, or a suboptimal choice of solvent.
-
The Causality: The Sₙ2 mechanism requires a potent nucleophile to attack an electrophilic carbon and displace a stable leaving group.[5] The hydroxyl group of the starting material is a notoriously poor leaving group, and the nucleophilicity of the phenoxide is highly dependent on the reaction environment.[4]
-
Troubleshooting & Optimization:
-
Ensure Complete Phenoxide Formation: Phenol must be fully deprotonated. Incomplete deprotonation reduces the concentration of your active nucleophile.
-
Base Selection: While strong bases like sodium hydride (NaH) are effective, they can present safety hazards and may not be necessary. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and safer for deprotonating phenols.[4][6] Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.
-
Anhydrous Conditions: Water will protonate the phenoxide, quenching your nucleophile. Ensure all reagents and solvents are rigorously dried before use.[7]
-
-
Activate the Hydroxyl Group: The hydroxyl group must be converted into a better leaving group. This is typically done in a preceding step.
-
Sulfonate Esters: Converting the alcohol to a tosylate (-OTs) or mesylate (-OMs) is the most common and effective strategy. These are excellent leaving groups for Sₙ2 reactions.[4]
-
-
Optimize Your Solvent: The solvent plays a critical role in stabilizing intermediates and influencing nucleophilicity.
-
Solvent Choice: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[4][8] Protic solvents like ethanol or water should be avoided as they will solvate and deactivate the nucleophile through hydrogen bonding.[8]
-
-
FAQ 2: I am observing a significant amount of a ring-opened byproduct, an amino alcohol derivative. Why is the azetidine ring opening, and how can I prevent it?
Answer: This is a critical issue stemming from the inherent strain of the four-membered ring. Ring-opening occurs when the azetidine nitrogen becomes activated, forming a transient azetidinium ion. This ion is highly electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.[9][10]
-
The Causality: While the N-Boc protecting group generally makes the nitrogen lone pair less available for quaternization, certain conditions can still promote the formation of an azetidinium species. The phenoxide, or even trace hydroxide, can then act as a nucleophile, attacking one of the ring carbons (typically the less hindered C4 position) in an Sₙ2-type ring-opening.[9][11] This process is competitive with the desired substitution at C3.
-
Preventative Measures:
-
Control Reaction Temperature: Avoid excessive heat. While heating is often required to drive the Sₙ2 reaction, high temperatures can provide the activation energy needed for azetidinium ion formation and subsequent ring-opening. Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Use a Non-Nucleophilic Base (if applicable): If you are performing a one-pot reaction where a base is present along with an activating agent, choose a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) to prevent it from attacking the activated azetidine.
-
Ensure High Purity of Starting Materials: Acidic impurities can protonate the azetidine nitrogen, facilitating the formation of an azetidinium salt, which is highly susceptible to ring-opening.[11]
-
Strict Stoichiometry: Use a slight excess of the phenoxide nucleophile, but avoid a large excess of base, which can promote side reactions.
-
Part B: The Mitsunobu Reaction Approach
The Mitsunobu reaction offers a powerful, one-pot alternative for converting N-Boc-3-hydroxyazetidine to its corresponding phenoxy derivative with inversion of stereochemistry.[12][13] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
FAQ 3: My Mitsunobu reaction is messy, and isolating the pure product is a nightmare. What are the common byproducts, and how can I simplify purification?
Answer: The primary challenge of the Mitsunobu reaction is not typically the reaction itself, but the separation of the desired product from stoichiometric amounts of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[14]
-
The Causality: In the reaction mechanism, PPh₃ is oxidized to TPPO, and DEAD is reduced to diethyl hydrazinedicarboxylate.[15] These byproducts are often crystalline and can co-purify with the desired product, especially if the product is also a solid.
-
Troubleshooting & Optimization:
-
Optimize Chromatography: TPPO can often be challenging to separate. A solvent system with a small amount of a polar solvent can help, but sometimes a different approach is needed.
-
Use Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows the resulting phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[16]
-
Modify Workup Procedure: In some cases, TPPO can be crashed out of a nonpolar solvent like diethyl ether or a hexane/ethyl acetate mixture prior to chromatography.
-
Alternative Reagents: Newer azodicarboxylate reagents have been developed to facilitate easier workup and removal of the hydrazine byproduct.[15]
-
FAQ 4: The reaction is not going to completion, or I am seeing side products other than the expected TPPO and hydrazine. What could be wrong?
Answer: An incomplete reaction or the formation of unexpected side products often points to issues with the nucleophile's acidity or the order of reagent addition.
-
The Causality: The Mitsunobu reaction mechanism requires the nucleophile (phenol) to protonate the betaine intermediate formed from PPh₃ and DEAD.[12][17] If the nucleophile is not sufficiently acidic (generally pKa > 13), the deprotonated azodicarboxylate can act as a nucleophile itself, leading to side reactions and incomplete conversion of the starting alcohol.[12] Phenol (pKa ≈ 10) is sufficiently acidic, so this is less of a concern unless a highly electron-rich (less acidic) phenol is used.
-
Troubleshooting & Optimization:
-
Correct Order of Addition: The standard and most reliable protocol is to dissolve the N-Boc-3-hydroxyazetidine, phenol, and PPh₃ in an appropriate solvent (like THF). Cool the solution to 0 °C, and then add the DEAD/DIAD solution dropwise.[12][17] Adding the DEAD first can lead to a host of side reactions.
-
Check Reagent Quality: DEAD and DIAD can degrade over time. Use fresh or properly stored reagents. PPh₃ can oxidize to TPPO upon storage; ensure it is pure.
-
Solvent Choice: THF is the most common and reliable solvent for Mitsunobu reactions.[16]
-
Head-to-Head Comparison of Synthetic Routes
The choice between the Williamson and Mitsunobu routes depends on factors like scale, cost, and available equipment.
| Metric | Williamson Ether Synthesis (Two-Step) | Mitsunobu Reaction (One-Pot) |
| Starting Materials | N-Boc-3-hydroxyazetidine, TsCl/MsCl, Base (e.g., K₂CO₃), Phenol | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DIAD/DEAD |
| Typical Yield | 65-85% (over two steps)[14] | 70-90%[14] |
| Key Advantages | Avoids costly and difficult-to-remove reagents; generally more amenable to large-scale synthesis.[14] | High yield in a single step; mild reaction conditions; predictable inversion of stereochemistry.[13] |
| Key Disadvantages | Requires an extra step for alcohol activation; risk of elimination and ring-opening side reactions.[4][18] | Difficult removal of byproducts (TPPO, hydrazine); reagents are expensive and sensitive.[14] |
| Scalability | High[14] | Moderate; byproduct removal becomes a significant challenge on a large scale.[14] |
Visualizations & Workflows
Diagram 1: Synthetic Overview
Caption: Key synthetic routes to N-Boc-3-phenoxyazetidine.
Diagram 2: Troubleshooting Williamson Synthesis
Caption: Decision tree for troubleshooting low yields.
Diagram 3: Desired Sₙ2 vs. Ring-Opening Side Reaction
Caption: Competition between desired substitution and ring-opening.
Experimental Protocols
Protocol 1: Two-Step Williamson Ether Synthesis
Step 1A: Synthesis of N-Boc-3-tosyloxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous pyridine or dichloromethane at 0 °C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates completion.
-
Quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.
Step 1B: Synthesis of N-Boc-3-phenoxyazetidine [4]
-
To a solution of phenol (1.2 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-tosyloxyazetidine (1.0 equiv.) in DMF to the phenoxide mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with 1M NaOH to remove excess phenol, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-phenoxyazetidine.
Protocol 2: One-Pot Mitsunobu Reaction [14]
-
Under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.), phenol (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be tricky to separate, but a carefully selected hexane/ethyl acetate gradient is usually effective.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Evano, G., & Couty, F. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(2), 73-86. [Link]
-
Hirose, D., Miyamoto, K., & Uchiyama, M. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Chemical Science, 13(2), 483-489. [Link]
-
ResearchGate. (n.d.). Opening of azetidinium ions with C-nucleophiles. Request PDF. [Link]
-
ResearchGate. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
- Google Patents. (n.d.). WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament.
-
The Reaction Notebook. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
National Center for Biotechnology Information. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
- Google Patents. (n.d.). EP0775699A1 - Method for the preparation of substituted 3-(phenylimino)-3H-phenothiazines and phenoxazines.
-
Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. [Link]
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08706A [pubs.rsc.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
"optimizing reaction conditions for N-arylation of azetidines"
This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the N-arylation of azetidines. It moves beyond generic textbook advice to address the specific thermodynamic and kinetic challenges posed by this strained heterocycle.
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Optimization & Troubleshooting
Introduction: The "25 kcal/mol" Problem
Azetidine is not just a "small pyrrolidine." It possesses a ring strain energy of approximately 25.4 kcal/mol (compared to ~6 kcal/mol for pyrrolidine). In N-arylation reactions, this strain creates a thermodynamic driving force for Ring-Opening Polymerization (ROP) or hydrolysis, particularly under the elevated temperatures and basic conditions typical of Buchwald-Hartwig or Ullmann couplings.
Your Goal: Form the
Troubleshooting Modules
Module A: Catalyst & Ligand Selection (Pd-Catalysis)
Issue: "I see no product, only starting material" OR "The catalyst precipitated immediately."
The Mechanism of Failure: Azetidines are small, hard nucleophiles. Without a bulky ligand, the azetidine nitrogen will coordinate tightly to the Palladium center (
The Solution: You must use sterically demanding ligands that physically prevent the azetidine from binding to the Pd center, forcing it to react only during the reductive elimination step.
| Ligand Class | Recommendation | Why it works (Causality) |
| Mor-DalPhos | High Priority | Developed by the Stradiotto group specifically for difficult N-arylations. The morpholine arm and bulky adamantyl groups create a pocket that favors reductive elimination while protecting the Pd from amine poisoning. |
| RuPhos / BrettPhos | Standard | Excellent for secondary amines. The steric bulk of the biaryl backbone prevents bis-amine coordination. |
| BINAP / DPPF | Avoid | These bidentate ligands often lack the steric bulk to prevent azetidine inhibition, leading to catalyst dormancy. |
Module B: The Base-Solvent Matrix (Preventing Ring Opening)
Issue: "My NMR shows complex aliphatic signals and loss of the ring structure."
The Mechanism of Failure: Strong, nucleophilic bases (like NaOMe or unhindered alkoxides) can attack the azetidine ring carbons (C2/C4) via an
The Solution: Decouple basicity from nucleophilicity.
-
Golden Rule: Avoid nucleophilic bases if
. -
Preferred Base:
(Cesium Carbonate). It is mild, soluble in dioxane/toluene, and non-nucleophilic. -
Alternative:
(Sodium tert-butoxide). While strong, the steric bulk reduces nucleophilic attack on the ring, provided the temperature is controlled.
Module C: SNAr (Nucleophilic Aromatic Substitution)
Issue: "Pd-catalysis is failing/too expensive. Can I do this without metal?"
Applicability: Only viable if the aryl partner is electron-deficient (e.g., fluoro-nitrobenzene, chloropyridine). Critical Control: In SNAr, the azetidine acts as a nucleophile. Polar aprotic solvents (DMSO, DMF) accelerate the reaction but also accelerate ring hydrolysis if water is present. Strict anhydrous conditions are required.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate electronic properties and failure modes.
Caption: Decision Logic for Azetidine N-Arylation. Blue nodes indicate decision points; Green/Red indicate safe/risky pathways.
Standard Operating Procedures (SOPs)
Protocol A: Pd-Catalyzed N-Arylation (The "Stradiotto" Method)
Best for: Unactivated aryl chlorides/bromides and sensitive azetidines.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Azetidine (1.2 equiv) — Use slight excess due to volatility/stability.
-
Ligand: Mor-DalPhos (2–4 mol%)
-
Precatalyst:
(1–2 mol%) or Pd(OAc)2 -
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Inert Handling: Charge a reaction vial with the Pd source, Mor-DalPhos, and
. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Air sensitivity is high for the active catalyst. -
Solvent Addition: Add anhydrous Toluene.
-
Substrate Addition: Add the Aryl Halide. Then, add the Azetidine.
-
Tip: If the azetidine is an HCl salt, add an extra equivalent of base and stir for 10 min before adding the catalyst.
-
-
Activation: Seal the vial. Heat to 60°C .
-
Warning: Do not exceed 80°C initially. Monitor by LCMS at 2 hours.
-
-
Workup: Filter through a celite pad (to remove Pd/Base). Concentrate carefully (azetidines can be volatile).
Protocol B: SNAr N-Arylation (Metal-Free)
Best for: 2-fluoropyridines, 4-chloronitrobenzenes.
Reagents:
-
Electrophile (1.0 equiv)
-
Azetidine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or DMF (Dry)
Step-by-Step:
-
Dissolve the electrophile in DMSO (0.5 M).
-
Add DIPEA.
-
Add Azetidine slowly at Room Temperature (RT).
-
Exotherm Check: The reaction may be exothermic. If the vial gets warm, cool it. Heat promotes ring hydrolysis in polar solvents.
-
Stir at RT for 4–16 hours. Only heat to 50°C if conversion is <10% after 4 hours.
-
Quench: Dilute with water and extract immediately with EtOAc. Do not let the azetidine sit in aqueous basic solution for prolonged periods.
Frequently Asked Questions (FAQ)
Q1: My azetidine is an HCl salt. Can I use it directly? A: Yes, but you must "free-base" it in situ.
-
Protocol: Add the Azetidine·HCl and 1.0 equiv of base (e.g.,
or DIPEA) to the solvent. Stir for 15-30 minutes before adding the Pd-catalyst. If you add the catalyst while the solution is still acidic, the Pd will protonate and deactivate.
Q2: Why is Mor-DalPhos preferred over Buchwald ligands like XPhos? A: While XPhos is excellent, Mor-DalPhos (and the DalPhos family) was engineered by the Stradiotto group specifically to handle small, nucleophilic amines like ammonia and hydrazine. Azetidine mimics these "small" nucleophiles. The ligand's specific bite angle and steric bulk prevent the formation of the dormant bis-azetidine-palladium complex more effectively than many biaryl monophosphines [1].
Q3: Can I use microwave heating? A: Proceed with extreme caution. Microwave heating creates superheated pockets. For azetidines, this often triggers rapid Ring-Opening Polymerization (ROP). If you must use MW, limit the temperature to 80°C and hold time to <10 minutes. Conventional oil bath heating is more controlled and safer for this ring system.
Q4: I see a product with M+18 mass. What is it? A: This is likely the hydrolyzed ring-opened byproduct .
-
Mechanism:[1][2][3][4][5][6][7] Water attacks the azetidine (acting as an electrophile due to strain)
opens the ring to form a linear amino-alcohol chain. -
Fix: Dry your solvents (Karl Fischer titration). Switch from hygroscopic bases (
) to less hygroscopic ones ( ) or store reagents in a glovebox.
References
-
Stradiotto, M., et al. (2010).[8] A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions. Angewandte Chemie International Edition.
-
Lundgren, R. J., & Stradiotto, M. (2012).[9] Recent Advances in Buchwald-Hartwig Amination Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Aldrichimica Acta.
-
BenchChem Technical Support. (2025). Technical Support Center: C-H Arylation of Azetidines.
-
Stradiotto Group. (2024).[10] DalPhos Ligands: Application in C-N Bond Formation. Sigma-Aldrich Product Portal.
-
Genentech Process Chemistry. (2019). Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction. ACS Publications.[9][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Stradiotto Group Product Portal [sigmaaldrich.com]
- 9. dal.ca [dal.ca]
- 10. Mapping Electrophile Chemoselectivity in DalPhos/Nickel N-Arylation Catalysis: The Unusual Influence of Remote Sterics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Benchmarking of Halogenated Phenoxy Derivatives in Cellular and Enzymatic Bioassays
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of scaffolds explored, halogenated phenoxy derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. The introduction of halogen atoms onto the phenoxy ring profoundly influences the physicochemical and pharmacological properties of these molecules, leading to potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1]
This guide provides an in-depth comparative analysis of various halogenated phenoxy derivatives, presenting supporting experimental data from a range of bioassays. By elucidating structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in the design and selection of compounds for further investigation.
Section 1: Anticancer Activity Assessment
The cytotoxic potential of halogenated phenoxy derivatives against various cancer cell lines is a primary area of investigation. The choice of assay and cell line is critical for obtaining meaningful and comparable data. The MTT assay remains a widely used method for assessing cell viability, providing a quantitative measure of a compound's cytostatic or cytotoxic effects.
In Vitro Cytotoxicity against Human Cancer Cell Lines
A compelling study by Halim et al. (2022) synthesized and evaluated a series of novel halogenated phenoxychalcones for their anticancer activities against the MCF-7 human breast cancer cell line.[2][3] Their findings underscore the significance of the halogen substituent and its position on the phenoxy ring.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound ID | R (Halogen at para-position) | R1 (Substitution on other phenyl ring) | MCF-7 IC50 (µM) | Selectivity Index* | Reference |
| 2a | Br | H | 13.28 | 1.83 | [2][4] |
| 2b | Br | 4-Br | 5.63 | 4.88 | [2][4] |
| 2c | Br | 4-CH3 | 1.52 | 15.24 | [2][3][4] |
| 2d | Cl | 4-Cl | 44.20 | 0.50 | [2] |
| 2e | Cl | H | 3.45 | 6.00 | [2] |
| 2f | Cl | 4-CH3 | 1.87 | 11.03 | [2][3][4] |
| Staurosporine | - | - | 0.02 | - | [2][4] |
*Selectivity Index = IC50 in normal breast cell line (MCF-10a) / IC50 in MCF-7 cancer cell line. A higher value indicates greater selectivity for cancer cells.
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates that bromo-substituted phenoxy derivatives (compounds 2a-2c) generally exhibit superior cytotoxic activity compared to their chloro-analogues (compounds 2d-2f).[2] Specifically, compound 2c , bearing a 4-bromophenoxy moiety and a 4-methyl substitution on the other phenyl ring, emerged as the most potent and selective agent, with an IC50 of 1.52 µM and a selectivity index of 15.24.[2][3][4] This highlights a synergistic effect between the halogen type and other substituents on the chalcone scaffold.
Mechanism of Action: p38α MAPK Inhibition and Apoptosis Induction
Further investigation into the mechanism of action of the most potent compound, 2c , revealed its ability to decrease the total and phosphorylated levels of p38α mitogen-activated protein kinase (MAPK) in MCF-7 cells.[2][3][4] This suggests that the compound's antiproliferative effects are, at least in part, mediated through the inhibition of this key signaling pathway involved in cell proliferation and survival.[2]
Caption: Proposed mechanism of action for compound 2c.
Moreover, compound 2c was shown to induce the production of reactive oxygen species (ROS) and cause cell cycle arrest at the G2/M phase, ultimately leading to a significant increase in late apoptosis in MCF-7 cells.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is based on the methodology described by Halim et al. (2022).[2]
-
Cell Seeding: Seed MCF-7 and MCF-10a cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated phenoxy derivatives (e.g., 0.01 to 100 µM) for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Section 2: Antimicrobial Activity Evaluation
Halogenated phenoxy derivatives have also demonstrated significant potential as antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][5]
In Vitro Antimicrobial Susceptibility Testing
A study on novel ether-linked imidazole derivatives of ornidazole, which contain a phenoxy moiety, screened their antimicrobial activity against a panel of bacteria and fungi.[5]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R (Substitution on phenoxy ring) | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 3a | H | >128 | >128 | >128 | >128 | >128 | [5] |
| 3b | 4-F | 16 | >128 | >128 | >128 | >128 | [5] |
| 3c | 4-Cl | 8 | 64 | >128 | >128 | >128 | [5] |
| 3d | 4-Br | 4 | >128 | >128 | >128 | >128 | [5] |
| 3e | 4-I | 4 | >128 | >128 | >128 | >128 | [5] |
| 3f | 2,4-diCl | 8 | 64 | >128 | >128 | >128 | [5] |
| 3g | 4-NO2 | 8 | >128 | >128 | >128 | >128 | [5] |
| Ampicillin | - | 4 | 4 | 4 | >128 | - | [5] |
| Fluconazole | - | - | - | - | - | 8 | [5] |
Structure-Activity Relationship (SAR) Insights:
The results indicate that the presence of a halogen on the phenoxy ring is crucial for antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis. The activity appears to increase with the size of the halogen, with the bromo (3d ) and iodo (3e ) derivatives exhibiting the lowest MIC values (4 µg/mL), comparable to the standard antibiotic ampicillin.[5] The 2,4-dichloro derivative (3f ) also showed good activity against B. subtilis and moderate activity against Staphylococcus aureus.[5] None of the tested compounds displayed significant activity against the Gram-negative bacteria or the fungal strain.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the methodology described by Al-Ostath et al. (2022).[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.[1]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Section 3: Enzyme Inhibition Assays
The specific inhibition of key enzymes is a hallmark of many successful therapeutic agents. Halogenated phenoxy derivatives have been shown to inhibit a variety of enzymes, including protein tyrosine kinases (PTKs) and monoamine oxidase B (MAO-B).
Protein Tyrosine Kinase (PTK) Inhibition
A study by Shi et al. (2011) investigated a series of benzophenone and diphenylmethane halophenol derivatives as PTK inhibitors.[6][7]
Comparative PTK Inhibitory Activity (IC50 in µM)
| Compound ID | Linker | R1 | R2 | R3 | R4 | PTK IC50 (µM) | Reference |
| 6c | C=O | OH | H | OH | H | 0.43 | [6][7] |
| 6d | C=O | OH | H | Cl | H | 0.35 | [6][7] |
| 7d | C=O | H | OH | Cl | H | 0.41 | [6][7] |
| 9d | CH2 | OH | H | Cl | H | 0.38 | [6][7] |
| 10d | CH2 | H | OH | Cl | H | 0.40 | [6][7] |
| 11d | CH2 | OH | H | Br | H | 0.32 | [6][7] |
| 13d | CH2 | OH | H | I | H | 0.29 | [6][7] |
| Genistein | - | - | - | - | - | 0.52 | [6][7] |
Structure-Activity Relationship (SAR) Insights:
The results indicate that several of the synthesized halophenols exhibited stronger PTK inhibitory activity than the positive control, genistein.[6][7] The nature of the halogen and its position significantly influenced the activity. For instance, the diphenylmethane derivatives with a halogen at the R3 position (compounds 9d , 11d , and 13d ) were among the most potent inhibitors. Notably, the iodo-substituted derivative 13d displayed the highest activity with an IC50 of 0.29 µM.[6][7]
Monoamine Oxidase B (MAO-B) Inhibition
A study by Rehman et al. (2022) synthesized and evaluated two series of dimethoxy-halogenated chalcones as MAO inhibitors.[8]
Comparative MAO-B Inhibitory Activity (IC50 in µM)
| Compound ID | Dimethoxy Position | Halogen Substitution (Ring B) | MAO-B IC50 (µM) | Selectivity Index (SI) over MAO-A | Reference |
| DM2 | 2',4' | 2-Cl | 0.067 | 93.88 | [8] |
| DM3 | 2',4' | 3-Cl | 0.130 | >307.69 | [8] |
| DM5 | 2',4' | 2-Br | 0.161 | >248.44 | [8] |
| DM6 | 2',4' | 3-Br | 0.148 | >270.27 | [8] |
| DM17 | 3',4' | 4-F | 0.146 | >273.97 | [8] |
| DM18 | 3',4' | 2-F | 0.118 | >338.98 | [8] |
Structure-Activity Relationship (SAR) Insights:
The study revealed that the position of the halogen atom on ring B significantly impacted MAO-B inhibitory activity.[8] Compound DM2 , with a chlorine atom at the ortho position of ring B and a 2',4'-dimethoxy substitution pattern, was the most potent MAO-B inhibitor with an IC50 of 0.067 µM and a high selectivity index over MAO-A.[8] This suggests that steric and electronic effects of the halogen at the ortho position play a crucial role in binding to the active site of MAO-B.
Experimental Protocol: General Enzyme Inhibition Assay
This generalized protocol can be adapted for various enzyme inhibition assays.[1][9]
-
Enzyme Reaction Mixture: In a 96-well plate, combine the recombinant enzyme, its specific substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specified time (e.g., 15-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. The detection method will vary depending on the enzyme and substrate (e.g., colorimetric, fluorometric, or luminometric).[9]
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to the vehicle control and determine the IC50 value from a dose-response curve.
Conclusion
This comparative analysis demonstrates the significant therapeutic potential of halogenated phenoxy derivatives across various biological targets. The strategic incorporation of halogens onto the phenoxy scaffold provides a powerful tool for modulating potency and selectivity. The structure-activity relationships highlighted in this guide offer valuable insights for the rational design of next-generation drug candidates. The detailed experimental protocols provide a framework for researchers to conduct their own comparative bioassays, ensuring data integrity and reproducibility. Further exploration of this versatile chemical class is warranted to unlock its full therapeutic potential.
References
-
Halim, P. A., Hassan, R. A., Mohamed, K. O., Hassanin, S. O., Khalil, M. G., Abdou, A. M., & Osman, E. O. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 189–201. [Link]
-
Halim, P. A., Hassan, R. A., Mohamed, K. O., Hassanin, S. O., Khalil, M. G., Abdou, A. M., & Osman, E. O. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PubMed. [Link]
-
Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link]
-
Halim, P. A., Hassan, R. A., Mohamed, K. O., Hassanin, S. O., Khalil, M. G., Abdou, A. M., & Osman, E. O. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. ResearchGate. [Link]
-
Al-Ostath, A. I., El-Gendy, M. A. A., El-Sayed, M. A.-H., & Ghorab, M. M. (2022). Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. Iranian Journal of Pharmaceutical Research, 21(1), e124921. [Link]
-
Ciochina, L. P., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 64(2), 16-23. [Link]
-
Ovonramwen, O. D., Obasuyi, O., & Omoregie, G. O. (2021). Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. Tropical Journal of Natural Product Research, 5(5), 843-848. [Link]
-
Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Shi, Y., Li, H.-Q., Wang, Y.-W., Sun, J., & Wang, Q. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 12(9), 6106–6119. [Link]
-
Shi, Y., Li, H.-Q., Wang, Y.-W., Sun, J., & Wang, Q. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed. [Link]
-
Gornowicz, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(12), 4683. [Link]
-
Khan, I., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3719. [Link]
-
El-Malah, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
-
El-Malah, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]
-
Rehman, N. A., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Molecules, 27(18), 6016. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors [mdpi.com]
- 7. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Azetidine and Pyrrolidine Derivatives
Introduction: The Role of Saturated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, small saturated heterocycles are indispensable building blocks. Their three-dimensional structures offer a distinct advantage over flat aromatic systems by providing more intricate and specific interactions with biological targets.[1] Among these, four-membered azetidines and five-membered pyrrolidines are frequently employed as core scaffolds or as bioisosteric replacements for other groups to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2][3][4]
A critical parameter in the optimization of any lead compound is its metabolic stability.[5] A compound that is metabolized too quickly will have poor bioavailability and a short duration of action, while one that is too stable may accumulate and cause toxicity.[5] This guide provides an in-depth comparison of the metabolic stability of azetidine and pyrrolidine derivatives, offering insights into their structural and electronic properties, common metabolic pathways, and robust experimental protocols for their evaluation.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental differences between azetidine and pyrrolidine dictate their behavior in a biological system.
-
Ring Strain: Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, which is considerably higher than the 5.4 kcal/mol of the more stable pyrrolidine ring.[6] This inherent strain makes the azetidine ring more susceptible to certain metabolic reactions, particularly ring-opening.[6][7]
-
Basicity (pKa): The basicity of the nitrogen atom is a key determinant of a molecule's interaction with metabolic enzymes and its overall pharmacokinetic profile. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a typical secondary amine.[8][9] Azetidine's basicity can be influenced by its substitution pattern, but it is also a basic heterocycle.[7] The introduction of electron-withdrawing groups, such as fluorine, can predictably modulate the pKa of both ring systems.[10]
-
Lipophilicity (LogP): Lipophilicity is a crucial factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11] Pyrrolidine generally has a slightly lower LogP value compared to piperidine, a six-membered ring, indicating it is somewhat less lipophilic.[12] Azetidines are often incorporated into molecules to reduce lipophilicity and improve aqueous solubility compared to larger ring analogs like pyrrolidine.[2][3]
Metabolic Pathways: Stability Under Enzymatic Scrutiny
The metabolic fate of azetidine and pyrrolidine derivatives is primarily governed by the cytochrome P450 (CYP) family of enzymes located in the liver.[13][14] However, other enzymes, such as glutathione S-transferases (GSTs), can also play a role, particularly for strained rings.[15]
Common Metabolic Fates:
-
C-H Oxidation: The most common metabolic pathway for saturated heterocycles is the oxidation of carbon-hydrogen bonds, typically at the position alpha (adjacent) to the nitrogen atom.[16] This process, mediated by CYP enzymes, introduces a hydroxyl group, which can then be further oxidized or conjugated for excretion.[17]
-
N-Dealkylation: If the ring nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route. This process is also catalyzed by CYP enzymes.
-
Ring Opening: Due to its significant ring strain, the azetidine ring is more prone to metabolic ring-opening than the less strained pyrrolidine ring.[7] This can occur through oxidative mechanisms mediated by CYPs or via direct nucleophilic attack by endogenous molecules like glutathione (GSH), a reaction that can be catalyzed by GSTs.[7][15][18] This represents a key metabolic distinction between the two heterocycles. While less common, CYP-mediated ring opening of other heterocycles has been reported.[19][20]
The following diagram illustrates the primary sites of metabolic attack on azetidine and pyrrolidine rings.
Comparative Metabolic Stability: Experimental Evidence
In drug discovery campaigns, direct comparison of the metabolic stability of analogs is crucial. Replacing a pyrrolidine ring with an azetidine, or vice versa, is a common bioisosteric strategy to modulate ADME properties.[2][11]
For instance, in the development of histamine H3 receptor inverse agonists, expansion of an azetidine ring to a more stable pyrrolidine analog was shown to mitigate an intramolecular decomposition pathway.[7] Conversely, in other chemical series, azetidines have been reported to offer enhanced metabolic stability compared to their larger pyrrolidine counterparts, which can be attributed to factors like reduced lipophilicity or the specific substituent patterns blocking metabolic "soft spots".[2][12]
The table below presents hypothetical, yet representative, data from a human liver microsomal stability assay comparing two structurally analogous compounds.
| Compound | Heterocycle | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | Azetidine | 25 | 27.7 |
| Analog B | Pyrrolidine | > 60 | < 11.5 |
In this hypothetical example, the pyrrolidine-containing Analog B demonstrates significantly higher metabolic stability (longer half-life and lower clearance) than the azetidine-containing Analog A, suggesting the azetidine ring may be a primary site of metabolism in this chemical scaffold.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of novel chemical entities, the in vitro liver microsomal stability assay is a widely used and robust method.[21][22][23] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like CYPs.[13][14]
Causality Behind Experimental Choices:
-
Enzyme Source: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[13]
-
Cofactor: NADPH is the essential cofactor required to initiate the catalytic cycle of CYP450 enzymes.[21] Incubations performed without NADPH serve as a negative control to assess non-enzymatic degradation.[13]
-
Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[21]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) provides the high sensitivity and specificity required to accurately quantify the remaining parent compound over time.[21][22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[21]
-
Prepare stock solutions of test compounds and positive controls (e.g., Midazolam, Dextromethorphan) in DMSO (typically 10 mM).[21]
-
Prepare a working solution of pooled human liver microsomes (e.g., 3 mg/mL in buffer) and keep on ice.[21]
-
Prepare a solution of the NADPH cofactor (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.[21] This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most CYP enzymes.[21]
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to the optimal temperature for enzymatic activity.
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration ~1 mM).[13] For the negative control wells, add buffer instead of NADPH.
-
-
Time-Point Sampling & Quenching:
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).
-
The following diagram outlines the experimental workflow for the liver microsomal stability assay.
Conclusion and Outlook for Drug Design
The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that must be guided by empirical data. While pyrrolidine derivatives may offer greater inherent stability due to lower ring strain, azetidines can provide advantages in terms of reduced lipophilicity, improved ligand efficiency, and the ability to serve as rigid scaffolds.[2][7]
Key takeaways for the medicinal chemist:
-
Azetidines: Be mindful of their higher ring strain, which can create a metabolic liability through ring-opening pathways, particularly via GST conjugation.[7][15] However, their rigidity and lower lipophilicity can be highly advantageous.[2]
-
Pyrrolidines: Generally considered metabolically robust, with primary metabolism occurring via CYP-mediated C-H oxidation.[12][16] Their greater conformational flexibility can be beneficial for target binding.[12]
Ultimately, the metabolic stability of any given compound is highly dependent on its overall structure, including the nature and position of its substituents. The robust in vitro assays described herein are essential tools for making data-driven decisions in the iterative process of drug design and optimization, enabling the selection of candidates with the most promising pharmacokinetic profiles.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega.
- Johnson, T. W., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Cyprotex. (n.d.). Microsomal Stability.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Wang, L., et al. (2020). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations. Physical Chemistry Chemical Physics.
- Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Williams, T. D., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
- Elm, J., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.
- ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry.
- Elm, J., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate.
- PubChem. (n.d.). Pyrrolidine. National Institutes of Health.
- Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- Nemecek, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Fiveable. (n.d.). Bioisosterism. Medicinal Chemistry Class Notes.
- Wikipedia. (n.d.). Pyrrolidine.
- ResearchGate. (n.d.). pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
- Dalvie, D., et al. (2012). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition.
- Parage, C., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.mercell.com [info.mercell.com]
- 22. nuvisan.com [nuvisan.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(3-Bromo-5-chlorophenoxy)azetidine
Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a thorough understanding of the molecule's potential hazards. This guide provides a comprehensive operational, safety, and disposal framework for researchers handling 3-(3-Bromo-5-chlorophenoxy)azetidine. Our approach is built on the hierarchy of controls, prioritizing engineering solutions and robust procedures to supplement personal protective equipment (PPE).
Hazard Profile and Risk Assessment
3-(3-Bromo-5-chlorophenoxy)azetidine is a substituted aromatic compound containing a strained azetidine ring and halogen atoms (bromine and chlorine). While specific toxicological data for this exact molecule is limited, a risk assessment can be constructed by analyzing its structural components.
-
Azetidine Ring: The azetidine moiety is a four-membered nitrogen-containing heterocycle. Azetidine itself is classified as corrosive and flammable.[1][2][3] Derivatives can cause skin and eye irritation or burns.[1][2][4]
-
Halogenated Aromatic Core: Halogenated aromatic compounds can be toxic and persistent in the environment.[5][6] They are often irritating to the skin, eyes, and respiratory tract.[4][7] The presence of bromine and chlorine atoms necessitates specific disposal protocols.[6][8]
-
Known Hazards of Analogs: The hydrochloride salt of a similar compound is listed as an irritant that may cause allergic skin reactions and serious eye irritation.[9]
Based on this analysis, 3-(3-Bromo-5-chlorophenoxy)azetidine should be handled as, at minimum, a substance that is irritating to the eyes, skin, and respiratory system, with the potential for causing allergic skin reactions and severe eye damage.
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or Toxic | Based on general hazards of halogenated aromatics and azetidine derivatives.[2][4][7] |
| Skin Corrosion/Irritation | Causes skin irritation, potential for allergic reaction. | Common hazard for azetidines and substituted aromatics.[4][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | High-risk category for this class of chemicals.[4][9] |
| Environmental | Potentially persistent and harmful to aquatic life. | Halogenated organic compounds require controlled disposal.[5][10] |
Engineering Controls: Your First Line of Defense
Before selecting PPE, all handling of 3-(3-Bromo-5-chlorophenoxy)azetidine must be performed within a properly functioning chemical fume hood. This is a non-negotiable control measure.
Causality: A fume hood is essential to prevent the inhalation of fine powders when handling the solid material and to contain vapors or aerosols when preparing solutions.[6] It also provides a contained space to manage spills effectively. For any procedures that might generate dust, such as weighing, a local exhaust ventilation system or a powder-containment hood is recommended.[11][12]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following protocol is the minimum requirement for handling this compound.
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | Check glove manufacturer's data for compatibility. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove protects the skin during de-gloving. Wash hands thoroughly after glove removal.[1][11] |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and dust.[4] When handling larger quantities (>5g) or performing splash-prone operations (e.g., solution transfers), supplement with a full-face shield .[2][11] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. For large-scale work, a chemically resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Generally not required if handled in a fume hood. | If there is a risk of aerosolization outside of a fume hood or during a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95/P100 particulate filter is necessary.[4][12] All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[4] |
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and contamination.
Caption: Standard laboratory workflow for handling chemical reagents.
Step-by-Step Protocols:
-
Weighing the Solid Compound:
-
Don all required PPE (double nitrile gloves, safety goggles, lab coat).
-
Perform all work inside a chemical fume hood.
-
Use a disposable weigh boat or creased weighing paper to prevent contamination of balances.
-
Close the primary container immediately after dispensing the required amount.
-
Carefully add the solid to your reaction vessel or solvent.
-
Dispose of the weigh boat/paper in the designated solid halogenated waste container.
-
-
Preparing Solutions:
-
Slowly add the weighed solid to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Keep the vessel covered as much as possible during the process.
-
Emergency Procedures: Plan for the Unexpected
Immediate and correct action is critical in the event of an exposure or spill.
| Emergency Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][13] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
Chemical Spill Response:
Caption: Decision tree for responding to a chemical spill.
For any spill, the first step is to alert personnel in the immediate area.[13][14] For minor spills that you are trained and equipped to handle, use an absorbent material like vermiculite or a spill pillow.[13] Do not use combustible materials like paper towels.[15] Collect the absorbed material and contaminated items into a heavy-duty plastic bag or sealed container, label it as hazardous waste, and arrange for disposal.[13][16]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
-
Decontamination: All glassware and surfaces should be decontaminated. Rinse contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect all rinses as hazardous waste. Wipe down surfaces in the fume hood with the same solvent.
-
Waste Segregation: This is the most critical aspect of disposal for 3-(3-Bromo-5-chlorophenoxy)azetidine.
-
DO NOT mix halogenated waste with non-halogenated waste.[5][10][16]
-
The cost of incinerating halogenated waste is significantly higher due to the need for special scrubbers to handle the acidic gases (HCl, HBr) produced.[10]
-
All waste streams (solid, liquid) containing this compound must be placed in a clearly labeled, sealed, and appropriate "Halogenated Organic Waste" container.[6][8][16]
-
The waste container label must list all chemical constituents and their approximate percentages.[5]
-
By adhering to these protocols, researchers can handle 3-(3-Bromo-5-chlorophenoxy)azetidine with a high degree of safety, ensuring the integrity of their work and the protection of themselves, their colleagues, and the environment.
References
- Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
- BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Bucknell University. (2016, April 15). WASTE MANAGEMENT.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
- Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine.
- TCI AMERICA. (2018, July 6). Safety Data Sheet: Azetidine Hydrochloride.
- United States Biological. (n.d.). MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf.
- ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
- Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from Cornell University Environment, Health and Safety.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- CCOHS. (2023, June 14). Spill Response - Chemicals.
- Matrix Scientific. (n.d.). 3-((3-Bromo-5-chlorophenoxy)methyl)azetidine hydrochloride.
Sources
- 1. chemos.de [chemos.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. tcichemicals.com [tcichemicals.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Cas No. | 3-((3-Bromo-5-chlorophenoxy)methyl)azetidine hydrochloride | Matrix Scientific [matrixscientific.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. peptide.com [peptide.com]
- 13. safety.charlotte.edu [safety.charlotte.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
